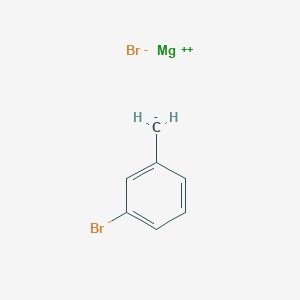

Magnesium bromide (3-bromophenyl)methanide (1/1/1)

Description

Properties

IUPAC Name |

magnesium;1-bromo-3-methanidylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXOOFXUHZAXLO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)Br.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584273 | |

| Record name | Magnesium bromide (3-bromophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107549-22-4 | |

| Record name | Magnesium bromide (3-bromophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromobenzylmagnesium Bromide: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 3-bromobenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physical properties, synthesis, handling, and applications.

Introduction: The Significance of Benzylmagnesium Halides

Grignard reagents, organomagnesium halides (R-Mg-X), are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with a wide variety of electrophiles[1]. Among these, benzylmagnesium halides are of particular interest due to their utility in introducing the benzyl group, a common motif in many natural products and pharmaceutical agents. 3-bromobenzylmagnesium bromide offers the synthetic chemist a bifunctional reagent, possessing a reactive Grignard center and a bromo-substituted aromatic ring that can be further functionalized, for instance, via cross-coupling reactions[2].

This guide will delve into the specific characteristics of 3-bromobenzylmagnesium bromide, providing both theoretical understanding and practical insights for its effective use in a laboratory setting.

Core Physical and Chemical Properties

3-Bromobenzylmagnesium bromide is typically not isolated as a pure substance due to its high reactivity and instability. It is most commonly prepared and utilized as a solution in an ethereal solvent, typically diethyl ether. The properties of this solution are therefore of primary practical importance.

| Property | Value | Source(s) |

| Chemical Formula | C7H6Br2Mg | [3][4][5] |

| Molecular Weight | 274.24 g/mol | [3][4][6][7] |

| CAS Number | 107549-22-4 | [3][4][5][6][7] |

| Appearance | Clear light yellow to yellow solution | [3][5] |

| Typical Concentration | 0.25 M in diethyl ether | [5][6] |

| Boiling Point (of 0.25M solution) | 34.6 °C (diethyl ether) | [3][4][6][8] |

| Density (of 0.25M solution) | ~0.766 g/mL at 25 °C | [3][4][6] |

| Flash Point (of 0.25M solution) | -40 °C | [3][6][7] |

| Storage Temperature | 2-8°C | [3][6] |

Structural Representation:

Synthesis of 3-Bromobenzylmagnesium Bromide

The preparation of 3-bromobenzylmagnesium bromide follows the general procedure for Grignard reagent synthesis: the reaction of an organohalide with magnesium metal in an anhydrous ethereal solvent.

Precursor: 3-Bromobenzyl Bromide

The starting material for the synthesis is 3-bromobenzyl bromide (α,3-dibromotoluene). Its physical properties are summarized below:

| Property | Value | Source(s) |

| Chemical Formula | C7H6Br2 | [9] |

| Molecular Weight | 249.93 g/mol | |

| CAS Number | 823-78-9 | |

| Appearance | Colorless to light yellow liquid or solid | [9] |

| Melting Point | 39-41 °C | [9][10] |

| Boiling Point | 126 °C at 12 mmHg; 258.2 °C at 760 mmHg | [9][10] |

3-Bromobenzyl bromide can be synthesized by the free-radical bromination of 3-bromotoluene using N-bromosuccinimide (NBS) or elemental bromine with light initiation[10].

Grignard Reaction Protocol

The formation of 3-bromobenzylmagnesium bromide is an exothermic reaction and requires strict anhydrous conditions to prevent quenching of the highly basic Grignard reagent.

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. The entire apparatus must be thoroughly dried (e.g., oven-dried and assembled while hot under a stream of dry nitrogen or argon).

-

Magnesium Activation: Magnesium turnings are placed in the flask. It is often necessary to activate the magnesium surface, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

-

Reaction Initiation: A small amount of a solution of 3-bromobenzyl bromide in anhydrous diethyl ether is added to the magnesium. The reaction is initiated, which is typically indicated by the disappearance of the iodine color (if used), gentle bubbling, and a slight increase in temperature.

-

Addition of Precursor: Once the reaction has started, the remaining solution of 3-bromobenzyl bromide in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. Vigorous stirring is essential to ensure good contact between the halide and the magnesium surface.

-

Completion of Reaction: After the addition is complete, the reaction mixture is typically stirred and may be gently heated to ensure all the magnesium has reacted. The resulting solution of 3-bromobenzylmagnesium bromide is then ready for use.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-bromobenzylmagnesium bromide.

Reactivity and Synthetic Applications

As a Grignard reagent, 3-bromobenzylmagnesium bromide is a potent nucleophile and a strong base. Its reactivity is centered on the carbanionic character of the benzylic carbon atom.

Nucleophilic Reactions

The primary application of 3-bromobenzylmagnesium bromide is in nucleophilic addition and substitution reactions to form new carbon-carbon bonds. It reacts with a wide range of electrophiles, including:

-

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

-

Esters and Acid Chlorides: To yield tertiary alcohols after double addition, or ketones if the reaction conditions are carefully controlled.

-

Epoxides: To open the ring and form new alcohols.

-

Carbon Dioxide: To produce 3-bromophenylacetic acid upon acidic workup.

-

Nitriles: To generate ketones after hydrolysis.

Dual Functionality in Synthesis

A key feature of 3-bromobenzylmagnesium bromide is the presence of the bromo substituent on the aromatic ring. This bromine atom is relatively unreactive towards the Grignard formation conditions but can be utilized in subsequent steps, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings[2]. This allows for a two-stage synthetic strategy where the benzylmagnesium moiety is first reacted, followed by modification at the aryl bromide position.

Handling and Safety

3-Bromobenzylmagnesium bromide, particularly as a solution in diethyl ether, presents several significant hazards that must be managed with appropriate laboratory safety practices.

-

Flammability: The diethyl ether solvent is extremely flammable and has a very low flash point. The reagent should be handled away from ignition sources in a well-ventilated area, preferably a chemical fume hood[11].

-

Reactivity with Water: Grignard reagents react violently with water and other protic sources (e.g., alcohols, amines) to release flammable gases[12]. All glassware must be scrupulously dry, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).

-

Corrosivity: Grignard reagents can cause severe skin burns and eye damage[11][13]. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.

-

Peroxide Formation: Diethyl ether can form explosive peroxides upon exposure to air and light[11]. Containers should be dated upon opening and stored properly.

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere, typically at 2-8°C[3][6].

Conclusion

3-Bromobenzylmagnesium bromide is a valuable and versatile reagent for the synthesis of complex organic molecules. Its ability to act as a potent nucleophile to form carbon-carbon bonds, combined with the potential for subsequent functionalization of the aryl bromide, makes it a powerful tool for medicinal chemists and synthetic organic chemists. A thorough understanding of its physical properties, synthetic preparation, and safe handling procedures is paramount to its successful application in research and development.

References

-

3-Bromobenzylmagnesium bromide solution. (n.d.). Guizhou Zhenqi Fine Chemical Limited Liability Company. Retrieved from [Link]

-

Benzylbromomagnesium | C7H7BrMg | CID 74118 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Magnesium, bromoethenyl- | C2H3BrMg | CID 74584 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Preparation of 3-bromobenzyl bromide - PrepChem.com. (n.d.). Retrieved from [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

3-Bromobenzyl bromide. (n.d.). Weifang Sunrise Seachem Co., Ltd. Retrieved from [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide - Google Patents. (n.d.).

-

Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Discuss the reactivity and synthetic applications of CH3MgBr (methyl magnesium bromide) in organic chemistry. - Proprep. (n.d.). Retrieved from [Link]

-

Phenylmagnesium bromide | C6H5BrMg | CID 66852 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

3-Phenyl-1-propylmagnesium bromide | C9H11BrMg | CID 11117678 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Ph3COMgBr | C19H15BrMgO | CID 10992115 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. proprep.com [proprep.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-BROMOBENZYLMAGNESIUM BROMIDE CAS#: 107549-22-4 [chemicalbook.com]

- 4. nuoweichem.com [nuoweichem.com]

- 5. 3-Bromobenzylmagnesium bromide, 0.25M solution in diethyl ether, AcroSeal™ 100 mL [thermofisher.com]

- 6. 3-ブロモベンジルマグネシウムブロミド 溶液 0.25 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-溴苄基溴化镁 溶液 0.25 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Bromobenzylmagnesium bromide 0.25M diethyl ether 56812-60-3 [sigmaaldrich.com]

- 9. 3-Bromobenzyl bromide [nanfangchem.com]

- 10. prepchem.com [prepchem.com]

- 11. fishersci.com [fishersci.com]

- 12. Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzylbromomagnesium | C7H7BrMg | CID 74118 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromobenzylmagnesium Bromide from 3-Bromotoluene

This guide provides a comprehensive, technically detailed exploration of the synthesis of 3-bromobenzylmagnesium bromide, a valuable Grignard reagent in organic synthesis. The process commences with 3-bromotoluene and is presented as a two-stage synthetic route. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this transformation, including mechanistic insights, detailed experimental protocols, and critical safety considerations.

Introduction: The Strategic Importance of Benzylic Grignard Reagents

Grignard reagents (RMgX) are among the most powerful and versatile organometallic compounds in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds.[1][2] Benzylic Grignard reagents, such as 3-bromobenzylmagnesium bromide, are particularly significant due to the unique reactivity of the benzylic position. The resonance stabilization of the benzylic carbanion enhances its nucleophilicity, making it a potent tool for alkylation and addition reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides.[3][4][5] This reactivity profile makes benzylic Grignards indispensable precursors in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[6][7]

This guide delineates the complete synthetic pathway from the readily available starting material, 3-bromotoluene, to the target Grignard reagent. It emphasizes the causal relationships behind procedural choices, potential challenges, and methods for in-situ characterization, providing a robust framework for successful and reproducible synthesis.

Overall Synthetic Strategy

The conversion of 3-bromotoluene to 3-bromobenzylmagnesium bromide is not a direct transformation but a sequential, two-step process. The first step involves the selective bromination of the benzylic methyl group, followed by the formation of the Grignard reagent.

Caption: Free-radical chain mechanism for benzylic bromination.

Experimental Protocol: Synthesis of 3-Bromobenzyl Bromide

This protocol is adapted from established procedures for benzylic bromination. [8] Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Bromotoluene | 171.04 | 34.2 g (25.5 mL) | 0.20 | Starting material |

| Bromine (Br₂) | 159.81 | 32.8 g (10.5 mL) | 0.205 | Dry with conc. H₂SO₄ |

| Carbon Tetrachloride (CCl₄) | 153.82 | ~125 mL | - | Anhydrous solvent |

| 5% Sodium Bicarbonate | - | As needed | - | For washing |

| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |

Procedure

-

Setup: Assemble a two-necked round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dried. Charge the flask with 3-bromotoluene and carbon tetrachloride.

-

Reaction Initiation: Heat the mixture to a gentle reflux. Irradiate the flask with a 500-watt photolamp to initiate the reaction.

-

Bromine Addition: Add the dry bromine dropwise from the dropping funnel. The rate of addition should be controlled such that the color of bromine dissipates, indicating its consumption. The evolved HBr gas should be directed to a gas trap.

-

Reaction Completion: Continue the irradiation and reflux for approximately 30-60 minutes after the bromine addition is complete, or until the evolution of HBr ceases.

-

Workup:

-

Cool the reaction mixture in an ice bath.

-

Carefully wash the organic solution with ice-water, followed by ice-cold 5% aqueous sodium bicarbonate solution, and finally with ice-water again.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 3-bromobenzyl bromide can be purified by vacuum distillation or by recrystallization from ethanol. The expected yield is approximately 75%. [8]

Part 2: Synthesis of 3-Bromobenzylmagnesium Bromide

This step involves the reaction of 3-bromobenzyl bromide with magnesium metal in an anhydrous ether solvent to form the Grignard reagent. This reaction is highly sensitive to air and moisture. [2][9]

Mechanism of Grignard Formation

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal. [10]It is widely believed to proceed through a single-electron transfer (SET) mechanism. [11]

-

An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond of 3-bromobenzyl bromide.

-

This results in the formation of a radical anion, which rapidly fragments to form a 3-bromobenzyl radical and a bromide anion.

-

These species recombine on the magnesium surface to form the final Grignard reagent, 3-bromobenzylmagnesium bromide.

The ether solvent (typically THF or diethyl ether) is crucial as it coordinates to the magnesium center, stabilizing the Grignard reagent in solution. [12]

Key Challenges: The Wurtz Coupling Side Reaction

A significant challenge in the synthesis of benzylic Grignard reagents is the competing Wurtz-type coupling reaction. [13][14]In this side reaction, the newly formed Grignard reagent acts as a nucleophile and reacts with the starting 3-bromobenzyl bromide to form an unwanted dimer (1,2-bis(3-bromophenyl)ethane). [14][15] Strategies to Minimize Wurtz Coupling:

-

Slow Addition: Add the 3-bromobenzyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. [14]* Temperature Control: Maintain a moderate reaction temperature. While some heat may be required for initiation, excessive temperatures can accelerate the coupling reaction. [13]* Highly Active Magnesium: Use fresh, finely divided magnesium turnings to ensure a large surface area for the desired reaction. [10]* Solvent Choice: Solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling in some cases compared to THF or diethyl ether. [6]

Experimental Protocol: Grignard Reagent Formation

Strict anhydrous and inert atmosphere conditions are mandatory for this procedure. [9] Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium Turnings | 24.31 | 2.9 g | 0.12 | Use excess |

| 3-Bromobenzyl Bromide | 249.94 | 25.0 g | 0.10 | Must be pure and dry |

| Anhydrous THF | 72.11 | 150 mL | - | Freshly distilled from Na/benzophenone |

| Iodine (I₂) | 253.81 | 1 small crystal | - | For initiation |

Procedure

-

Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This helps to activate the magnesium surface by disrupting the passivating oxide layer. [2]Allow the flask to cool.

-

Reagent Preparation: Dissolve the 3-bromobenzyl bromide in about 100 mL of anhydrous THF in the dropping funnel.

-

Reaction Initiation: Add approximately 10-15 mL of the THF solution to the magnesium turnings. The reaction should initiate, indicated by a gentle bubbling, a slight exotherm, and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

-

Grignard Formation: Once the reaction has initiated, add the remaining 3-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the exotherm if necessary.

-

Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed. The resulting solution of 3-bromobenzylmagnesium bromide will be cloudy and greyish-brown. This solution should be used immediately for subsequent reactions.

Sources

- 1. leah4sci.com [leah4sci.com]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. cs.gordon.edu [cs.gordon.edu]

- 8. prepchem.com [prepchem.com]

- 9. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 10. byjus.com [byjus.com]

- 11. orgosolver.com [orgosolver.com]

- 12. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

CAS number for 3-bromobenzylmagnesium bromide solution

An In-depth Technical Guide to 3-Bromobenzylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromobenzylmagnesium bromide, a pivotal Grignard reagent in modern organic synthesis. The document delineates its chemical identity, including its CAS number, and offers a detailed exploration of its synthesis, handling, and applications. With a focus on practical utility for researchers and professionals in drug development, this guide presents established protocols, safety considerations, and mechanistic insights into its reactivity. The content is structured to deliver expert-driven knowledge, ensuring scientific integrity and immediate applicability in a laboratory setting.

Chemical Identity and Physicochemical Properties

3-Bromobenzylmagnesium bromide is an organomagnesium halide, commonly known as a Grignard reagent. It serves as a potent nucleophilic source of the 3-bromobenzyl group in organic synthesis.

Table 1: Chemical Identifiers for 3-Bromobenzylmagnesium Bromide

| Identifier | Value |

| CAS Number | 107549-22-4[1][2] |

| Linear Formula | BrC₆H₄CH₂MgBr[1] |

| Molecular Weight | 274.24 g/mol [1][2] |

| InChI Key | OHXWEOZZKBJUTD-UHFFFAOYSA-M |

| Canonical SMILES | Br[Mg]Cc1cccc(Br)c1 |

Table 2: Physicochemical Properties of 3-Bromobenzylmagnesium Bromide Solution (0.25 M in Diethyl Ether)

| Property | Value |

| Appearance | Commercially available as a solution |

| Concentration | 0.25 M in diethyl ether[1] |

| Density | 0.766 g/mL at 25 °C[2] |

| Boiling Point | 34.6 °C (of diethyl ether)[2] |

| Storage Temperature | 2-8°C |

Synthesis of 3-Bromobenzylmagnesium Bromide: A Protocol Rooted in Causality

The synthesis of 3-bromobenzylmagnesium bromide is a classic example of a Grignard reaction, involving the reaction of an organohalide with magnesium metal.[3] The success of this synthesis is critically dependent on the exclusion of water and atmospheric oxygen, as Grignard reagents are highly reactive towards protic sources and oxygen.

Starting Materials and Reagents

-

3-Bromobenzyl bromide (CAS: 823-78-9): The primary precursor for the Grignard reagent. Its purity is crucial to avoid side reactions.[4]

-

Magnesium Turnings: High-purity magnesium is essential for efficient reaction. Activation of the magnesium surface is often necessary.

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF): The choice of solvent is critical. Diethyl ether is a traditional solvent, but THF can be advantageous due to its higher boiling point and better solvating properties for the Grignard reagent.[5][6] All solvents must be rigorously dried.[7]

Detailed Experimental Protocol

-

Glassware Preparation: All glassware must be oven-dried at >120°C for several hours and cooled under a stream of dry inert gas (argon or nitrogen) to remove any adsorbed moisture.[7]

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer, all under a positive pressure of inert gas.

-

Magnesium Activation: Place magnesium turnings in the flask. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface, which facilitates the initiation of the reaction.[8]

-

Initiation: A small amount of a solution of 3-bromobenzyl bromide in anhydrous diethyl ether is added to the magnesium turnings. The reaction is initiated when a color change (often to a cloudy gray or brown) and gentle refluxing of the ether are observed.[8][9]

-

Controlled Addition: Once the reaction has initiated, the remaining solution of 3-bromobenzyl bromide is added dropwise from the addition funnel at a rate that maintains a gentle reflux.[10]

-

Completion and Use: After the addition is complete, the reaction mixture is typically stirred at room temperature or with gentle heating to ensure complete consumption of the starting material. The resulting solution of 3-bromobenzylmagnesium bromide is then used directly in subsequent reactions.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-bromobenzylmagnesium bromide.

Safe Handling, Storage, and Disposal

The high reactivity of Grignard reagents necessitates stringent safety protocols.[5] They are flammable, corrosive, and react violently with water.[6][11]

Table 3: Safety Information for 3-Bromobenzylmagnesium Bromide Solution

| Hazard Information | Details |

| Signal Word | Danger |

| Hazard Statements | H224 (Extremely flammable liquid and vapor), H302 (Harmful if swallowed), H336 (May cause drowsiness or dizziness) |

| Precautionary Statements | P210, P233, P240, P241, P301 + P312, P403 + P233 |

| Personal Protective Equipment | Flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[6] |

Handling and Transfer Protocol

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[7][10]

-

Syringe Transfer: For transferring the solution, use a dry, gas-tight syringe that has been purged with inert gas.[11]

-

Cannula Transfer: For larger volumes, a double-tipped needle (cannula) transfer is recommended to move the solution from the reaction flask to another vessel under positive inert gas pressure.

Safe Transfer Workflow Diagram

Caption: Safe transfer workflow for Grignard reagent solutions.

Storage and Disposal

Store solutions of 3-bromobenzylmagnesium bromide in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[7] For disposal, unreacted Grignard reagent should be quenched by slow addition to a non-polar solvent like toluene, followed by the careful addition of an alcohol such as isopropanol.[7]

Applications in Organic Synthesis

3-Bromobenzylmagnesium bromide is a versatile nucleophile used to introduce the 3-bromobenzyl moiety into a wide range of molecules. This is particularly valuable in the synthesis of pharmaceutical intermediates and other complex organic structures.

Reactions with Carbonyl Compounds

A primary application of Grignard reagents is their reaction with carbonyl compounds to form alcohols.[3][9]

-

With Aldehydes: Forms secondary alcohols.

-

With Ketones: Forms tertiary alcohols.

-

With Esters: Reacts twice to form tertiary alcohols.

-

With Carbon Dioxide: Forms a carboxylic acid (3-bromophenylacetic acid) after acidic workup.[3]

Nucleophilic Substitution and Cross-Coupling Reactions

3-Bromobenzylmagnesium bromide can participate in nucleophilic substitution reactions with suitable electrophiles. It can also be used in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Representative Reaction Mechanism

The reaction with a ketone proceeds via nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbonyl carbon.

Caption: General mechanism for the reaction of a Grignard reagent with a ketone.

Quality Control

The concentration of a freshly prepared or commercially sourced Grignard solution can vary. It is best practice to determine the exact molarity before use in a stoichiometric reaction. This is typically achieved through titration with a known amount of a protic acid, often in the presence of an indicator.[9][11]

Conclusion

3-Bromobenzylmagnesium bromide is an indispensable tool in the arsenal of the synthetic organic chemist. Its ability to act as a potent nucleophile allows for the efficient formation of carbon-carbon bonds, making it a key building block in the synthesis of complex molecules. A thorough understanding of its preparation, properties, and handling, as outlined in this guide, is paramount to its safe and effective utilization in research and development.

References

- Safe Handling Practices of Industrial Scale Grignard Reagents. (n.d.).

- 3-Bromobenzylmagnesium bromide 0.25M diethyl ether 107549-22-4. (n.d.). Sigma-Aldrich.

- Grignard Reaction. (n.d.). American Chemical Society.

- Grignard reagent. (2019, April 1). Sciencemadness Wiki.

- Developing SOPs for Hazardous Chemical Manipulations. (n.d.).

- 3-Bromobenzylmagnesium bromide solution. (n.d.). Guizhou Zhenqi Fine Chemical Limited Liability Company.

- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16).

- 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF. (n.d.). Benchchem.

- 3-Bromobenzylmagnesium bromide 0.25M diethyl ether 107549-22-4. (n.d.). Sigma-Aldrich.

- 3-Bromobenzyl bromide 99 823-78-9. (n.d.). Sigma-Aldrich.

- Preparation of 3-bromobenzyl bromide. (n.d.). PrepChem.com.

- Phenylmagnesium bromide. (n.d.). In Wikipedia.

- A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure.

- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube.

Sources

- 1. 3-溴苄基溴化镁 溶液 0.25 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Bromobenzylmagnesium bromide solution [nuoweichem.com]

- 3. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 4. 3-臭化ブロモベンジル、99 BrC6H4CH2Br [sigmaaldrich.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. acs.org [acs.org]

- 7. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. dchas.org [dchas.org]

- 11. artscimedia.case.edu [artscimedia.case.edu]

An In-depth Technical Guide to the Structure and Bonding in Benzylic Grignard Reagents

Abstract

Benzylic Grignard reagents are a cornerstone of organic synthesis, prized for their ability to form new carbon-carbon bonds.[1][2] Their reactivity, however, is intricately linked to their structure and bonding, which are far more complex than the simple "RMgX" representation often used in introductory texts.[3] This technical guide provides a comprehensive exploration of the structural nuances of benzylic Grignard reagents, from their fundamental bonding characteristics to their dynamic behavior in solution. We will delve into the critical role of solvent, the nature of the Schlenk equilibrium, and the powerful analytical techniques used to elucidate these structures. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these vital organometallic compounds.

Introduction: Beyond the Simple "RMgX"

Organometallic compounds, defined by the presence of a direct metal-carbon bond, are indispensable tools in modern chemistry.[4][5] Among these, Grignard reagents (RMgX) hold a place of prominence due to their ease of preparation and broad synthetic utility.[3] Benzylic Grignard reagents, in particular, exhibit unique reactivity due to the influence of the adjacent aromatic ring, which can stabilize intermediates through resonance.[6][7]

The simplistic representation of a Grignard reagent as a monomeric species with a polar covalent C-Mg bond belies a far more intricate reality.[3][8] In solution, these reagents exist as a complex mixture of species in equilibrium, a phenomenon known as the Schlenk equilibrium.[8][9][10] Understanding this equilibrium is paramount to controlling the reactivity and selectivity of Grignard reactions.

The Nature of the Carbon-Magnesium Bond in Benzylic Systems

The fundamental source of a Grignard reagent's nucleophilic character lies in the polarity of the carbon-magnesium bond.[1][5] Magnesium, being significantly less electronegative than carbon, imparts a partial negative charge on the benzylic carbon, rendering it a potent nucleophile and a strong base.[5] The ionic character of the C-Mg bond in Grignard reagents is estimated to be around 20%.[11]

The benzylic position offers an additional layer of complexity and stability. The adjacent π-system of the aromatic ring can delocalize the negative charge on the benzylic carbon through resonance, influencing its reactivity. This resonance stabilization plays a crucial role in both the formation of the Grignard reagent and its subsequent reactions.[6][7]

The Schlenk Equilibrium: A Dynamic Coexistence

In ethereal solvents, benzylic Grignard reagents do not exist as a single, discrete entity. Instead, they are part of a dynamic equilibrium involving several species, as described by the Schlenk equilibrium:[8][9][10]

2 BnMgX ⇌ (Bn)₂Mg + MgX₂

This equilibrium between the benzylmagnesium halide (BnMgX), dibenzylmagnesium ((Bn)₂Mg), and magnesium halide (MgX₂) is influenced by several factors:[9]

-

Solvent: The nature of the ethereal solvent (e.g., diethyl ether, tetrahydrofuran) plays a critical role in solvating the magnesium species and shifting the equilibrium.[9][12][13][14]

-

Concentration: At higher concentrations, the formation of dimeric and oligomeric structures becomes more prevalent.[9]

-

Temperature: Temperature can influence the position of the equilibrium.[9]

-

Halogen: The identity of the halide (Cl, Br, I) can also affect the equilibrium.

The different species present in the Schlenk equilibrium can exhibit distinct reactivities. Therefore, controlling the position of this equilibrium is a key strategy for optimizing Grignard reactions. For instance, the addition of dioxane can precipitate the magnesium halide, driving the equilibrium towards the formation of the dialkylmagnesium species.[8][9]

Caption: The Schlenk equilibrium in benzylic Grignard reagents.

Solid-State Structures: Unveiling the Monomer

While the solution-state behavior is complex, X-ray crystallography has provided invaluable insights into the solid-state structures of Grignard reagents. The seminal work by Guggenberger and Rundle on ethylmagnesium bromide revealed a monomeric structure with a tetrahedrally coordinated magnesium atom.[15] The magnesium is bound to the ethyl group, a bromine atom, and two molecules of diethyl ether. This fundamental structure provides a tangible model for understanding the coordination environment of the magnesium center.[8]

It is crucial to recognize that the species that crystallizes from solution may not be the most abundant species in the solution itself.[3] However, these solid-state structures offer a static snapshot that informs our understanding of the fundamental bonding principles at play.

Solution-State Characterization: Probing the Dynamic Equilibrium

Investigating the dynamic nature of benzylic Grignard reagents in solution requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a particularly powerful tool for studying the Schlenk equilibrium and the rapid exchange processes that occur.[16]

By analyzing the chemical shifts and coupling constants of the benzylic protons, researchers can gain insights into the relative proportions of the different magnesium species in solution. Low-temperature NMR studies can sometimes "freeze out" the equilibrium, allowing for the observation of individual species.[16]

Experimental Protocol: Preparation of Benzylmagnesium Chloride

The successful preparation of benzylic Grignard reagents is contingent on meticulous experimental technique, primarily the exclusion of water and atmospheric oxygen, which readily destroy the reagent.[17]

Materials:

-

Magnesium turnings

-

Benzyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Apparatus:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flame-dried, three-necked flask under a positive pressure of inert gas.[18] Gently heat the flask to sublime the iodine, which will etch the surface of the magnesium, removing the passivating oxide layer.[17]

-

Initiation: Allow the flask to cool to room temperature. Add a small amount of anhydrous ether to just cover the magnesium turnings.[18] Add a small portion of a solution of benzyl chloride (1.0 equivalent) in anhydrous ether from the dropping funnel.[19][20] The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[19][20]

-

Addition: Once the reaction has initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.[19][20]

-

Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grey, cloudy solution is the benzylmagnesium chloride reagent.

Caption: Workflow for the preparation of benzylmagnesium chloride.

Reactivity and Synthetic Applications

The nucleophilic nature of benzylic Grignard reagents makes them versatile reagents for a wide array of chemical transformations, including:

-

Addition to Carbonyls: Reaction with aldehydes and ketones to form secondary and tertiary alcohols, respectively.[21][22]

-

Reaction with Esters: Double addition to esters to yield tertiary alcohols.[2][22]

-

Ring-Opening of Epoxides: Nucleophilic attack on the less substituted carbon of an epoxide to form an alcohol.[21][22]

-

Carboxylation: Reaction with carbon dioxide to produce carboxylic acids after an acidic workup.

A notable side reaction in the preparation and use of benzylic Grignard reagents is Wurtz-type coupling, which leads to the formation of bibenzyl. This is particularly prevalent with the more reactive benzyl bromides and iodides.[19][20][23] The choice of solvent can significantly impact the extent of this side reaction, with 2-methyltetrahydrofuran (2-MeTHF) often showing superior performance in suppressing Wurtz coupling compared to THF.[23][24]

Conclusion

The structure and bonding of benzylic Grignard reagents are a fascinating interplay of fundamental organometallic principles and dynamic solution-state behavior. A thorough understanding of the polar C-Mg bond, the stabilizing influence of the benzyl group, and the complexities of the Schlenk equilibrium is essential for any scientist working with these powerful synthetic tools. By combining insights from solid-state analysis, solution-state characterization, and meticulous experimental practice, researchers can harness the full potential of benzylic Grignard reagents in the synthesis of complex molecules.

References

-

BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Yanagisawa, A. (n.d.). Product Subclass 8: Benzylic Grignard Reagents. Science of Synthesis. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

- Yanagisawa, A. (2004). Benzylic Grignard Reagents. Science of Synthesis, 7, 597-608.

-

Wikipedia. (2023, November 29). Schlenk equilibrium. In Wikipedia. Retrieved from [Link]

- Slocum, D. W., & Gierer, P. L. (1971). Factors governing the reaction of the benzyl Grignard reagent. III. Formation of ortho and para products in reactions with alkyl sulfates via triene intermediates. The Journal of Organic Chemistry, 36(26), 4120–4125.

-

Aakash Institute. (n.d.). Organometallic Compounds Examples, Metal Carbonyls & Synergic Bond. Retrieved from [Link]

-

Online Chemistry Notes. (2023, March 2). Organometallic compounds- Grignard reagent. Retrieved from [Link]

-

Fiveable. (n.d.). Schlenk Equilibrium Definition. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch14 : Organometallic Compounds. Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2025, July 31). Using Organometallic Reagents to Make C–C Bonds | Chapter 9 - Organic Chemistry (2nd Edition). [Video]. YouTube. Retrieved from [Link]

-

Vollhardt, K. P. C., & Schore, N. E. (n.d.). Chapter 17 Allylic and Benzylic Reactivity. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Allylic and Benzylic Reactivity. Retrieved from [Link]

- Dunn, P. J., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(5), 1350-1359.

- Peltzer, R. M., Eisenstein, O., Nova, A., & Cascella, M. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. The Journal of Physical Chemistry B, 121(16), 4226–4237.

-

Peltzer, R. M., Eisenstein, O., Nova, A., & Cascella, M. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. PubMed. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

-

University of Sydney. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

-

Peltzer, R. M., Eisenstein, O., Nova, A., & Cascella, M. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. UCL Discovery. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). Retrieved from [Link]

-

Wikipedia. (2023, December 12). Grignard reagent. In Wikipedia. Retrieved from [Link]

- Seyferth, D. (2001). The Grignard Reagents. Organometallics, 20(14), 2940–2955.

- Guggenberger, L. J., & Rundle, R. E. (1968). The Crystal Structure of the Ethyl Grignard Reagent, Ethylmagnesium Bromide Dietherate. Journal of the American Chemical Society, 90(20), 5375–5378.

- Whitesides, G. M., Nordlander, J. E., & Roberts, J. D. (1962). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society, 34, 185-190.

-

ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction [Table]. Retrieved from [Link]

- Jarosz, S., et al. (2012). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 8, 1426–1433.

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

-

ResearchGate. (2020, January 26). Is there any crystal structure available for Grignard Reagents, RMgX? Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organometallic Compounds Examples, Metal Carbonyls & Synergic Bond | AESL [aakash.ac.in]

- 5. Organometallic compounds- Grignard reagent [chemicalnote.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 10. fiveable.me [fiveable.me]

- 11. Chemical Reactivity [www2.chemistry.msu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. scispace.com [scispace.com]

- 17. byjus.com [byjus.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. leah4sci.com [leah4sci.com]

- 22. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

The Genesis and Application of 3-Bromobenzylmagnesium Bromide: A Technical Guide

This guide provides an in-depth exploration of 3-bromobenzylmagnesium bromide, a vital yet nuanced organometallic reagent. Eschewing a conventional overview, we delve into the historical context of its parent class, the benzylmagnesium halides, and provide a detailed examination of its synthesis, the critical scientific principles governing its formation and stability, and its application in modern chemical synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's behavior and utility.

Historical Context: An Extension of a Nobel-Winning Discovery

The story of 3-bromobenzylmagnesium bromide does not begin with its own specific, heralded discovery. Instead, its existence is a logical and practical extension of the groundbreaking work by French chemist Victor Grignard. In 1900, Grignard reported that organic halides react with magnesium metal in ethereal solvents to form organomagnesium compounds.[1][2] This discovery, which earned him the Nobel Prize in Chemistry in 1912, fundamentally transformed organic synthesis by providing a powerful new method for forming carbon-carbon bonds.[3][4]

The initial work focused on simpler alkyl and aryl halides. However, the extension of this methodology to benzyl halides followed soon after, providing a route to introduce the versatile benzyl moiety.[5] The synthesis of specific substituted benzylmagnesium halides, such as the 3-bromo derivative, was not a matter of new discovery but of applying a now-established, powerful synthetic tool. Its history is therefore entwined with the broader development and optimization of Grignard chemistry itself. Early chemical suppliers and synthetic laboratories began preparing and using a wide array of Grignard reagents, including 3-bromobenzylmagnesium bromide, as dictated by the needs of increasingly complex synthetic targets.[6]

The Synthesis of 3-Bromobenzylmagnesium Bromide: A Mechanistic Perspective

The preparation of a Grignard reagent is often depicted as a simple insertion of magnesium into a carbon-halogen bond. The reality is a complex heterogeneous reaction occurring on the surface of the magnesium metal.[3] The currently accepted mechanism involves single-electron transfer (SET) steps and the formation of radical intermediates.[3][7]

Mechanism of Grignard Reagent Formation

Caption: Mechanism of Grignard reagent formation via Single-Electron Transfer (SET).

The Challenge of Wurtz Coupling

A significant challenge in the synthesis of benzylmagnesium halides, including the 3-bromo derivative, is the competing Wurtz coupling side reaction.[1][8] This reaction involves the coupling of the newly formed Grignard reagent with unreacted benzyl bromide, leading to the formation of 1,2-bis(3-bromophenyl)ethane, an undesired dimer. This side reaction reduces the yield of the desired reagent and complicates purification.[9]

The causality for this side reaction lies in the high reactivity of the benzyl halide starting material. To mitigate this, the experimental protocol is designed to keep the concentration of the benzyl bromide low at all times.

Experimental Protocol: Synthesis of 3-Bromobenzylmagnesium Bromide

This protocol is adapted from established methods for preparing benzylmagnesium halides and is optimized to minimize Wurtz coupling.[5][10] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

-

Magnesium turnings

-

3-Bromobenzyl bromide[11]

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (one small crystal for initiation)

-

Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, and magnetic stirrer.

Procedure:

-

Setup: Assemble the dry glassware. Place magnesium turnings in the flask. The system is flushed with argon.

-

Initiation: Add a small volume of the anhydrous ether and a single crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating magnesium oxide layer.

-

Preparation of Halide Solution: Prepare a dilute solution of 3-bromobenzyl bromide in anhydrous ether in the dropping funnel.

-

Addition: Add a small amount of the halide solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

Controlled Addition: Once the reaction is initiated, add the remainder of the 3-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. This slow addition is the most critical step to prevent a buildup of the halide concentration, thereby minimizing the Wurtz coupling side reaction.[2]

-

Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle reflux until the magnesium is consumed. The resulting grey-black solution is the 3-bromobenzylmagnesium bromide reagent.

Solution Behavior and Quantification

The Schlenk Equilibrium

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium.[12] This equilibrium involves the disproportionation of the organomagnesium halide into a diorganomagnesium species and a magnesium halide salt.

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent, concentration, and temperature.[9] In THF, the equilibrium tends to favor the diorganomagnesium species more than in diethyl ether. This is a crucial consideration, as the different species can exhibit different reactivities.

Quantification by Titration: A Self-Validating System

The concentration of a freshly prepared Grignard solution is never assumed from the theoretical yield. It must be accurately determined by titration, as this provides a direct measure of the active reagent and validates the success of the synthesis. Several methods are reliable.

Experimental Workflow: Synthesis and Titration dot digraph "Grignard Workflow" { graph [fontname="Arial", fontsize=12, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. web.alfredstate.edu [web.alfredstate.edu]

- 4. Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium | Semantic Scholar [semanticscholar.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. epfl.ch [epfl.ch]

- 7. leah4sci.com [leah4sci.com]

- 8. byjus.com [byjus.com]

- 9. DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Bromobenzylmagnesium Bromide in Diethyl Ether

Abstract

This technical guide provides a comprehensive examination of the solubility and solution-state behavior of 3-bromobenzylmagnesium bromide, a crucial Grignard reagent, in its most common solvent, diethyl ether. Addressed to researchers, chemists, and professionals in drug development, this document moves beyond simple solubility values to explore the underlying physicochemical principles governing the reagent's existence in solution. We will dissect the pivotal role of the solvent, the dynamic nature of the Schlenk equilibrium, and the myriad factors that influence the stability and concentration of the active reagent. This guide offers field-proven, step-by-step protocols for both the preparation of 3-bromobenzylmagnesium bromide and the accurate determination of its concentration, providing a self-validating framework for its practical application. Through detailed explanations, data-driven tables, and illustrative diagrams, this document serves as an authoritative resource for optimizing synthetic routes that depend on this versatile organometallic compound.

Introduction: The Enduring Utility of Grignard Reagents

Since their discovery by Victor Grignard in 1900, organomagnesium halides, or Grignard reagents, have become one of the most indispensable tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Their utility stems from the reversal of polarity (umpolung) at the carbon atom bonded to magnesium, transforming it into a potent nucleophile capable of attacking a wide range of electrophilic centers.[3][4][5]

Among the vast family of Grignard reagents, 3-bromobenzylmagnesium bromide offers a unique combination of benzylic reactivity and a functional handle (the bromine atom on the aromatic ring) for subsequent transformations. Its application is widespread, from the synthesis of complex pharmaceutical intermediates to the creation of novel materials. The success of any reaction employing this reagent is fundamentally dependent on its concentration and the nature of the species present in solution. Diethyl ether is a classic and widely used solvent for these reactions, not merely as a medium but as an active participant in stabilizing the reagent.[6][7][8] Therefore, a deep understanding of the solubility and solution dynamics of 3-bromobenzylmagnesium bromide in diethyl ether is not merely academic; it is a prerequisite for reproducible, safe, and high-yielding chemical synthesis.

Physicochemical Profile of 3-Bromobenzylmagnesium Bromide

The fundamental properties of 3-bromobenzylmagnesium bromide are summarized below. The defining feature is the polar covalent C-Mg bond, which imparts a carbanionic character to the benzylic carbon, making it highly nucleophilic and basic.[3]

| Property | Value | Source |

| Chemical Formula | C₇H₆Br₂Mg | [9] |

| Molecular Weight | 274.24 g/mol | [10] |

| CAS Number | 107549-22-4 | [9][10] |

| Appearance | Typically a clear yellow to brown solution in diethyl ether. | [9] |

| Canonical SMILES | C1=CC(=CC(=C1)C[Mg]Br)Br | [9] |

| InChI Key | OHXWEOZZKBJUTD-UHFFFAOYSA-M | [9] |

| Typical Concentration | 0.25 M in diethyl ether (commercial) | [9][10] |

The Complex Life of a Grignard Reagent in Diethyl Ether

A Grignard reagent in an ethereal solution is far from a simple, monomeric species. The solvent and the reagent itself engage in a dynamic equilibrium that dictates its structure, solubility, and reactivity.

The Indispensable Role of Diethyl Ether

Diethyl ether is not an inert solvent in this context. Its lone pairs of electrons on the oxygen atom coordinate to the electron-deficient magnesium center, forming a stable complex.[4][6][8] This solvation is critical for several reasons:

-

Stabilization: The ether complex stabilizes the highly reactive organomagnesium species, preventing decomposition.[4]

-

Solubilization: This coordination shell is what allows the polar Grignard reagent to dissolve in the relatively nonpolar ether medium. Without it, the reagent would likely be an insoluble, polymeric solid.[4][6][11]

-

Reactivity Modulation: The Lewis basicity of the ether influences the reactivity of the Grignard reagent.[1]

The Schlenk Equilibrium: A Dynamic Coexistence

In 1929, Wilhelm Schlenk discovered that solutions of Grignard reagents are not composed of a single RMgX species. Instead, they exist in a dynamic equilibrium with their corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species.[12][13]

2 RMgX ⇌ R₂Mg + MgX₂

For 3-bromobenzylmagnesium bromide in diethyl ether, this equilibrium dictates that the solution is a mixture of the parent Grignard reagent, bis(3-bromobenzyl)magnesium, and magnesium bromide, all solvated by ether molecules.[12][13] The position of this equilibrium is influenced by the solvent, temperature, concentration, and the nature of the organic group and halide.[1][12] In diethyl ether, the equilibrium for many Grignard reagents tends to favor the mixed RMgX species.[12][13]

Caption: Workflow for the synthesis of 3-bromobenzylmagnesium bromide.

Protocol for Determining Concentration via Titration

The concentration of active Grignard reagent cannot be assumed from stoichiometry due to side reactions and incomplete conversion. Titration is the most reliable method for quantification. [14]This method uses a colorimetric endpoint. [15] Materials:

-

Prepared 3-bromobenzylmagnesium bromide solution

-

Anhydrous toluene or THF

-

1,10-Phenanthroline (indicator)

-

Standardized solution of sec-Butanol or (-)-Menthol in anhydrous toluene (~1.0 M)

-

Dry glassware (burette, flask), inert atmosphere setup.

Procedure:

-

Setup: Under an inert atmosphere, add a small amount (~2-5 mg) of 1,10-phenanthroline to a dry flask with a stir bar.

-

Sample Preparation: Add a precise volume of anhydrous solvent (e.g., 2 mL of THF). Then, using a syringe, transfer a known volume (e.g., 1.00 mL) of the clear, settled Grignard solution to the flask. The solution should immediately form a distinctively colored charge-transfer complex with the indicator.

-

Titration: Titrate the Grignard solution with the standardized sec-butanol solution. The alcohol reacts stoichiometrically with the active Grignard reagent.

-

Endpoint: The endpoint is reached when the color of the complex sharply disappears, indicating that all active Grignard reagent has been consumed. [14]5. Calculation: Calculate the molarity of the Grignard reagent using the formula: Molarity (Grignard) = [Volume (titrant) × Molarity (titrant)] / Volume (Grignard sample)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]

- 5. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. 3-Bromobenzylmagnesium bromide, 0.25M solution in diethyl ether, AcroSeal™ 100 mL [thermofisher.com]

- 10. 3-Bromobenzylmagnesium bromide 0.25M diethyl ether 107549-22-4 [sigmaaldrich.com]

- 11. Sciencemadness Discussion Board - Ether for Grignard - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

key chemical reactions involving 3-bromobenzylmagnesium bromide

An In-Depth Technical Guide to the Core Chemical Reactions of 3-Bromobenzylmagnesium Bromide

Abstract

This technical guide provides a comprehensive exploration of 3-bromobenzylmagnesium bromide, a pivotal Grignard reagent in modern organic synthesis. We delve into its synthesis, core reactivity, and application in constructing complex molecular architectures. The narrative focuses on the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols, mechanistic diagrams, and a thorough discussion of safety and handling are presented to ensure both scientific integrity and practical utility.

Introduction: The Unique Role of Benzylmagnesium Halides

Grignard reagents, organomagnesium compounds with the general structure R-Mg-X, are among the most powerful tools for carbon-carbon bond formation in organic chemistry.[1][2] Their utility stems from the inversion of polarity (umpolung) at the carbon atom bonded to magnesium.[2][3] This carbon, typically electrophilic in an alkyl or aryl halide, becomes strongly nucleophilic and basic in the Grignard reagent, capable of attacking a wide range of electrophilic centers.[3]

3-Bromobenzylmagnesium bromide (BrC₆H₄CH₂MgBr) is a particularly valuable member of this class.[4] It combines the potent nucleophilicity of a benzylic carbanion with a reactive bromine handle on the aromatic ring, which can be retained or further functionalized in subsequent synthetic steps. This dual functionality makes it a strategic building block for creating complex molecules with precise substitution patterns. This guide will illuminate the fundamental reactions that define its synthetic utility.

Synthesis and Handling of 3-Bromobenzylmagnesium Bromide

The successful application of any Grignard reagent begins with its proper preparation and handling. The formation is an exothermic process that is highly sensitive to atmospheric moisture and oxygen.[5][6]

Synthesis Protocol

The reagent is typically prepared by the reaction of 3-bromobenzyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[2][7] The ether solvent is not merely a medium; it is crucial for stabilizing the Grignard reagent by coordinating to the magnesium center.[2]

Experimental Protocol: Preparation of 3-Bromobenzylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried in an oven (≥120 °C) overnight and assembled while hot under a stream of inert gas to preclude any adsorbed moisture.[5][8]

-

Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. A small crystal of iodine can be added to activate the magnesium surface, which is often passivated by a thin layer of magnesium oxide.[5][9]

-

Initiation: Add a small portion of a solution of 3-bromobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether to the flask. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color, bubble formation on the magnesium surface, and the onset of a gentle reflux.[10]

-

Addition: Once the reaction has initiated, add the remaining 3-bromobenzyl bromide solution dropwise from the dropping funnel at a rate that maintains a steady reflux. An ice-water bath should be kept on hand to moderate the exothermic reaction if it becomes too vigorous.[6]

-

Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent, ready for use.

Critical Safety Considerations

-

Anhydrous Conditions: Grignard reagents are strong bases that react violently with protic sources, especially water, to quench the reagent and form the corresponding hydrocarbon (3-bromotoluene).[3][5] All solvents and reagents must be strictly anhydrous.

-

Fire Hazard: Diethyl ether and THF are highly flammable solvents.[6] The preparation must be conducted in a fume hood, away from any open flames or spark sources.[11]

-

Exothermicity: The reaction is exothermic and can become uncontrolled (runaway), leading to boiling of the solvent and a high risk of fire.[6][10] Always have an ice bath ready for cooling.

-

Personal Protective Equipment (PPE): Flame-resistant lab coats, safety goggles, and appropriate gloves are mandatory.[6][11]

Core Reactivity I: Nucleophilic Addition to Carbonyl Compounds

The most characteristic reaction of Grignard reagents is the nucleophilic addition to the electrophilic carbon of a carbonyl group.[1][12] This reaction is a cornerstone of alcohol synthesis.

General Mechanism

The reaction proceeds in two distinct stages: nucleophilic attack followed by an acidic workup.

-

Nucleophilic Attack: The nucleophilic benzylic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a new carbon-carbon σ-bond. This creates a tetrahedral magnesium alkoxide intermediate.[12][13]

-

Acidic Workup: The subsequent addition of a dilute acid (e.g., aqueous HCl or NH₄Cl) protonates the alkoxide to yield the final alcohol product and water-soluble magnesium salts.[13]

Reactions with Aldehydes and Ketones

The class of alcohol produced depends on the carbonyl substrate used.[13][14]

-

Reaction with Aldehydes (RCHO): Produces secondary alcohols.

-

Reaction with Ketones (R₂CO): Produces tertiary alcohols.

A notable feature of benzylmagnesium halides is their potential to undergo rearrangement reactions, sometimes yielding ortho-substituted products (e.g., o-tolyl derivatives) alongside the expected benzyl addition product, depending on the reaction conditions and substrate.[15][16][17]

Reactions with Esters and Acid Halides

With esters and acid halides, the reaction proceeds further. The Grignard reagent adds once to form a tetrahedral intermediate, which then collapses to eliminate the leaving group (e.g., -OR' or -X), forming a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[7] The final product, after acidic workup, is a tertiary alcohol where two identical groups have been added from the Grignard reagent.[7]

Core Reactivity II: Carboxylation with Carbon Dioxide

The reaction of 3-bromobenzylmagnesium bromide with carbon dioxide is a highly efficient method for synthesizing carboxylic acids.[18][19]

Mechanism and Protocol

The nucleophilic benzylic carbon attacks the electrophilic carbon of CO₂.[18] The reaction is typically performed by pouring the Grignard solution over an excess of crushed solid carbon dioxide (dry ice).[20][21] The excess CO₂ serves both as a reagent and a coolant. Subsequent hydrolysis with aqueous acid protonates the resulting carboxylate salt to yield 2-(3-bromophenyl)acetic acid.[19][22]

Experimental Protocol: Carboxylation

-

Place a generous amount of crushed dry ice in a beaker.

-

Slowly pour the prepared Grignard solution over the dry ice with gentle swirling.[20] A thick, viscous mixture will form.

-

Allow the excess CO₂ to sublime. A room temperature water bath can facilitate this process.[20]

-

Once the bubbling ceases, slowly add dilute HCl or H₂SO₄ to the residue to protonate the carboxylate and dissolve the magnesium salts.

-

The product, 2-(3-bromophenyl)acetic acid, can then be isolated by extraction with an organic solvent like diethyl ether.

Core Reactivity III: Reaction with Nitriles

Grignard reagents add to the electrophilic carbon of a nitrile (R-C≡N) to form ketones after hydrolysis.[23][24] This provides a valuable synthetic route that complements the addition to carbonyls.

Mechanism

The nucleophilic carbon of 3-bromobenzylmagnesium bromide attacks the nitrile carbon, breaking one of the C-N π-bonds to form a magnesium imine salt intermediate.[25][26] This intermediate is stable until an aqueous acid workup is performed. The workup first protonates the nitrogen to form an iminium ion, which is then hydrolyzed (attack by water followed by proton transfers and elimination of ammonia) to yield the final ketone product.[23][27]

Application in Cross-Coupling Reactions

While classic applications involve nucleophilic addition, benzylmagnesium halides can also serve as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions. Iron-catalyzed cross-coupling reactions, for instance, provide an economical and effective method for coupling Grignard reagents with alkyl or aryl halides.[28][29] In such a reaction, 3-bromobenzylmagnesium bromide could be coupled with another organohalide to form a new C-C bond at the benzylic position, significantly expanding its synthetic versatility.

Summary of Key Reactions

| Electrophile | Intermediate | Final Product (after workup) | Product Class |

| Aldehyde (RCHO) | Magnesium Alkoxide | 1-(3-Bromophenyl)-2-alkanol | Secondary Alcohol |

| Ketone (R₂CO) | Magnesium Alkoxide | 2-(3-Bromophenyl)-1,1-dialkylethanol | Tertiary Alcohol |

| Ester (RCOOR') | Ketone, then Alkoxide | 2-(3-Bromophenyl)-1,1-dialkylethanol | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Magnesium Carboxylate | 2-(3-Bromophenyl)acetic acid | Carboxylic Acid |

| Nitrile (RCN) | Magnesium Imine Salt | 1-(3-Bromophenyl)-2-alkanone | Ketone |

Conclusion

3-Bromobenzylmagnesium bromide is a robust and versatile synthetic intermediate. Its power lies in the predictable and highly effective nucleophilic addition to a wide array of electrophiles, most notably carbonyls, carbon dioxide, and nitriles. The presence of the bromo-substituent on the phenyl ring provides a secondary site for further elaboration, making this reagent a strategic choice for the multi-step synthesis of complex target molecules in pharmaceutical and materials science research. A mastery of its preparation and an understanding of its core reactivity, coupled with stringent adherence to safety protocols, enables the synthetic chemist to harness its full potential for molecular construction.

References

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? [Online]. Available: [Link]

-

Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Online]. Available: [Link]

-

Benkeser, R. A., & DeTalvo, W. (1967). Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde. Journal of the American Chemical Society, 89, 2141. [Online]. Available: [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. [Online]. Available: [Link]

-

Funny Ehs info. (2024, June 6). Grignard reaction safety. YouTube. [Online]. Available: [Link]

-

Sieroń, L., et al. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journals. [Online]. Available: [Link]

-

Penn State Research Database. (n.d.). Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde. [Online]. Available: [Link]

-

Lab Alley. (2024, October 29). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. [Online]. Available: [Link]

-

Anonymous. (n.d.). Grignard Reaction. [Online]. Available: [Link]

-

Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Online]. Available: [Link]

-

Catalyst Education. (2020). Labflow. [Online]. Available: [Link]

-

BYJU'S. (n.d.). Grignard Reagent. [Online]. Available: [Link]

-

Filo. (2025, June 5). The major product of the following reaction is: Reagents: (i) CH3MgBr (... [Online]. Available: [Link]

-

Homework.Study.com. (n.d.). What is the mechanism and product of benzyl magnesium bromide with carbon dioxide? [Online]. Available: [Link]

-

Guizhou Zhenqi Fine Chemical Limited Liability Company. (n.d.). 3-Bromobenzylmagnesium bromide solution. [Online]. Available: [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Online]. Available: [Link]

-

PrepChem.com. (n.d.). Preparation of 3-bromobenzyl bromide. [Online]. Available: [Link]

-

Filo. (2025, September 30). Reaction and Mechanism Query What is the mechanism for the reaction: \m... [Online]. Available: [Link]

-

Organic Chemistry Portal. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Online]. Available: [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Online]. Available: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Online]. Available: [Link]

-

ChemSurvival. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Online]. Available: [Link]

-

ACG Publications. (n.d.). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. [Online]. Available: [Link]

-

Chegg. (n.d.). Nitriles (RC \equiv N) react with Grignard reagents (R'MgBr). The reaction product from.... [Online]. Available: [Link]

-

PubMed Central. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. [Online]. Available: [Link]

-

Wiley-VCH. (n.d.). Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Online]. Available: [Link]

-

eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.7 Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation. [Online]. Available: [Link]

- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2. [Online].

-

ResearchGate. (2020, January 6). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. [Online]. Available: [Link]

-

Wordpress. (n.d.). Nuclophilic Br- Reagents. [Online]. Available: [Link]

-

Quora. (2020, July 6). What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide? [Online]. Available: [Link]

-